molecular formula C10H13N3O3 B12455140 2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide

2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide

Cat. No.: B12455140
M. Wt: 223.23 g/mol
InChI Key: NZAPKYSQVZYWTN-UHFFFAOYSA-N
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Description

2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a hydrazinyl group, a methoxybenzyl group, and an oxoacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide typically involves the reaction of hydrazine hydrate with an appropriate benzyl derivative under controlled conditions. One common method includes the use of hydrazine hydrate in isopropanol to replace a chlorine atom in the precursor compound . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide moiety to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the compound may interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-hydrazinyl-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide

InChI

InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)6-12-9(14)10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15)

InChI Key

NZAPKYSQVZYWTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NN

Origin of Product

United States

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